
(R)-2-(Hexadecanoyl)amino-3-methylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-2-(Hexadecanoyl)amino-3-methylbutanoic acid, commonly known as HMBA, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. HMBA is a derivative of valproic acid, an anticonvulsant drug used to treat epilepsy and bipolar disorder. However, HMBA has shown promise in a variety of other fields, including cancer research, immunology, and neurology.
作用機序
The mechanism of action of HMBA is not fully understood, but it is thought to involve the regulation of gene expression. HMBA has been shown to activate certain genes involved in cell differentiation and apoptosis, while suppressing genes involved in cell proliferation and survival.
Biochemical and Physiological Effects:
HMBA has been found to have a variety of biochemical and physiological effects. In cancer cells, HMBA induces differentiation and apoptosis, leading to growth arrest and death. In immune cells, HMBA stimulates cytokine production and immune cell activation. In neurons, HMBA promotes differentiation and protects against neurodegeneration. HMBA has also been found to have anti-inflammatory effects and to regulate lipid metabolism.
実験室実験の利点と制限
HMBA has several advantages for laboratory experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research purposes. It has also been extensively studied, with a large body of literature available on its potential therapeutic applications. However, there are also limitations to its use in lab experiments. HMBA can be toxic at high concentrations, and its effects can be cell type-specific. In addition, the mechanism of action of HMBA is not fully understood, making it difficult to predict its effects in different experimental settings.
将来の方向性
There are several potential future directions for research on HMBA. In cancer research, HMBA could be further studied as a potential adjuvant therapy to enhance the effects of chemotherapy and radiation therapy. In immunology, HMBA could be investigated for its potential to enhance immune responses in the context of infectious diseases and cancer. In neurology, HMBA could be studied as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, the mechanism of action of HMBA could be further elucidated to better understand its effects in different experimental settings.
合成法
HMBA can be synthesized through a multistep process involving the reaction of valproic acid with hexadecanoyl chloride and 3-methylbutanoyl chloride. The resulting product is purified through column chromatography to obtain pure HMBA.
科学的研究の応用
HMBA has been extensively studied for its potential therapeutic applications in various fields of research. In cancer research, HMBA has been shown to induce differentiation in cancer cells, leading to their growth arrest and eventual death. HMBA has also been found to enhance the anti-tumor effects of chemotherapy drugs and radiation therapy. In immunology, HMBA has been shown to stimulate the immune system, leading to increased production of cytokines and activation of immune cells. In neurology, HMBA has been found to promote neuronal differentiation and protect against neurodegenerative diseases.
特性
CAS番号 |
132869-86-4 |
|---|---|
製品名 |
(R)-2-(Hexadecanoyl)amino-3-methylbutanoic acid |
分子式 |
C21H41NO3 |
分子量 |
355.6 g/mol |
IUPAC名 |
(2R)-2-(hexadecanoylamino)-3-methylbutanoic acid |
InChI |
InChI=1S/C21H41NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(23)22-20(18(2)3)21(24)25/h18,20H,4-17H2,1-3H3,(H,22,23)(H,24,25)/t20-/m1/s1 |
InChIキー |
OGLNTVZUARMGNY-HXUWFJFHSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@H](C(C)C)C(=O)O |
SMILES |
CCCCCCCCCCCCCCCC(=O)NC(C(C)C)C(=O)O |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)NC(C(C)C)C(=O)O |
同義語 |
N-Hexadecanoyl-D-valine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-YL)ethyl]disiloxane](/img/structure/B181703.png)
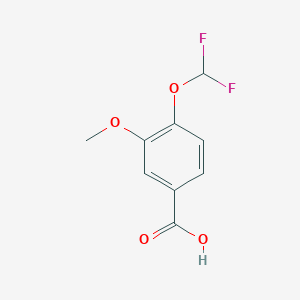


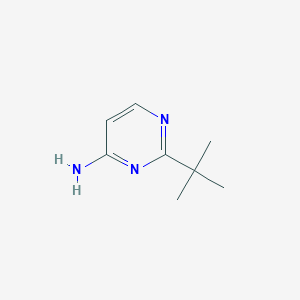



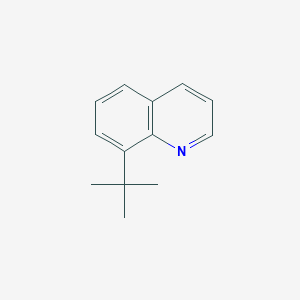

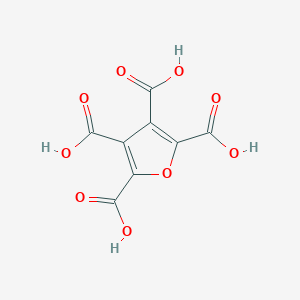
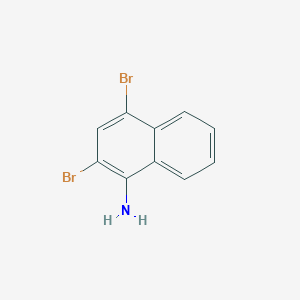
![N-[4-(dimethylamino)-3-methylphenyl]acetamide](/img/structure/B181724.png)
